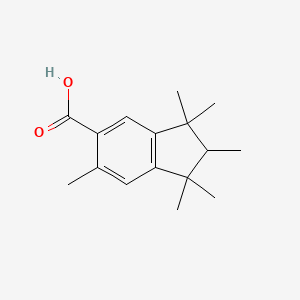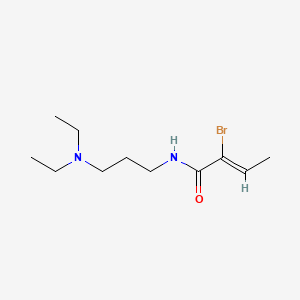
(10-Hydroxydecyl)(triphenyl)phosphanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10-Hydroxydecyl)(triphenyl)phosphanium iodide is a chemical compound with the molecular formula C28H36OP+I-. It is a member of the phosphonium salts family, which are known for their wide range of applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which combines a phosphonium ion with a long hydroxyalkyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where triphenylphosphine reacts with 10-bromodecanol in the presence of a base to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
On an industrial scale, the production of (10-Hydroxydecyl)(triphenyl)phosphanium iodide can be achieved through a similar synthetic route but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of high-purity reagents to minimize impurities in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(10-Hydroxydecyl)(triphenyl)phosphanium iodide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphonium ion can be reduced to form a phosphine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 10-oxodecyl(triphenyl)phosphanium iodide, while substitution reactions can produce a variety of phosphonium salts with different substituents .
Wissenschaftliche Forschungsanwendungen
(10-Hydroxydecyl)(triphenyl)phosphanium iodide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (10-Hydroxydecyl)(triphenyl)phosphanium iodide involves its ability to interact with cellular membranes and accumulate in specific cellular compartments, such as mitochondria. The long hydroxydecyl chain allows the compound to penetrate lipid bilayers, while the phosphonium ion facilitates its accumulation in negatively charged environments like the mitochondrial matrix . This targeting ability makes it a valuable tool in both research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, particularly in the Wittig reaction.
(10-Hydroxydecyl)triphenylphosphonium chloride: Similar to the iodide variant but with different solubility and reactivity properties.
Methoxymethyltriphenylphosphonium iodide: Used in similar applications but with a shorter alkyl chain.
Uniqueness
(10-Hydroxydecyl)(triphenyl)phosphanium iodide is unique due to its combination of a long hydroxyalkyl chain and a phosphonium ion, which provides it with distinct chemical and biological properties. Its ability to target mitochondria and its versatility in chemical reactions make it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
64417-11-4 |
|---|---|
Molekularformel |
C28H36IOP |
Molekulargewicht |
546.5 g/mol |
IUPAC-Name |
10-hydroxydecyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C28H36OP.HI/c29-24-16-5-3-1-2-4-6-17-25-30(26-18-10-7-11-19-26,27-20-12-8-13-21-27)28-22-14-9-15-23-28;/h7-15,18-23,29H,1-6,16-17,24-25H2;1H/q+1;/p-1 |
InChI-Schlüssel |
SPKNDRMYDNDEEB-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14491666.png)
![L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide](/img/structure/B14491674.png)



![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate](/img/structure/B14491682.png)
![2-[(Pyridin-2-ylmethyl)amino]ethanethiol](/img/structure/B14491687.png)
![1,1'-[Methylenebis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B14491690.png)





![Benzoic acid, 2-[[3-[[[4-(acetylamino)phenyl]amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-4-[[(2,3-dichlorophenyl)amino]carbonyl]-, methyl ester](/img/structure/B14491728.png)
